molecular formula Zn(C8H15O2)2<br>C16H30O4Zn B8021904 Zinc caprylate CAS No. 90480-58-3

Zinc caprylate

Cat. No. B8021904
M. Wt: 351.8 g/mol
InChI Key: CHJMFFKHPHCQIJ-UHFFFAOYSA-L
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Patent
US04162274

Procedure details

968 g of the reaction product of bisphenol A-bis-glycidyl ether and acrylic acid (containing 3.7 gram equivalents of OH) described in Example 1 were dissolved in 850 g of methylene chloride, followed by the addition of 0.6 ml of a concentrated zinc octoate solution and another 0.5 g of p-methoxy phenol. 168 g of hexamethylene diisocyanate (2 gram equivalents of NCO) were then added dropwise while the solution was boiled under reflux. After 24 hours' refluxing, an NCO-content of 0.5% was determined and 128 g of succinic acid anhydride (1.28 gram equivalents of anhydride) were added to the boiling solution. After another 12 hours, a clear solution was obtained to which 25.8 g of tert.-butyl anthraquinone (photoinitiator) were added, and the solution was left to cool.
[Compound]
Name
reaction product
Quantity
968 g
Type
reactant
Reaction Step One
Name
bisphenol A bis-glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Four
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
128 g
Type
reactant
Reaction Step Six
Quantity
850 g
Type
solvent
Reaction Step Seven
Quantity
0.6 mL
Type
catalyst
Reaction Step Eight
Quantity
0.5 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
O[C:2]1C=C[C:5]([C:8]([C:11]2C=CC(O)=CC=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.C(O[CH2:23][CH:24]1O[CH2:25]1)C1OC1.[C:27](O)(=O)[CH:28]=[CH2:29].C(N=C=O)CCCCCN=C=O.[C:44]1(=[O:50])[O:49][C:47](=O)[CH2:46][CH2:45]1>C(Cl)Cl.CCCCCCCC([O-])=O.CCCCCCCC([O-])=O.[Zn+2].COC1C=CC(O)=CC=1>[C:8]([C:5]1[C:45]2[C:44](=[O:50])[C:24]3[C:23](=[CH:27][CH:28]=[CH:29][CH:25]=3)[C:47](=[O:49])[C:46]=2[CH:2]=[CH:3][CH:4]=1)([CH3:11])([CH3:10])[CH3:9] |f:0.1,6.7.8|

Inputs

Step One
Name
reaction product
Quantity
968 g
Type
reactant
Smiles
Step Two
Name
bisphenol A bis-glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O.C(C1CO1)OCC1CO1
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
168 g
Type
reactant
Smiles
C(CCCCCN=C=O)N=C=O
Step Five
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
128 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Seven
Name
Quantity
850 g
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0.6 mL
Type
catalyst
Smiles
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2]
Step Nine
Name
Quantity
0.5 g
Type
catalyst
Smiles
COC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 24 hours' refluxing
Duration
24 h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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